molecular formula C7H7NO B1207257 2-Aminobenzaldehyde CAS No. 529-23-7

2-Aminobenzaldehyde

Cat. No. B1207257
Key on ui cas rn: 529-23-7
M. Wt: 121.14 g/mol
InChI Key: FXWFZIRWWNPPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04578381

Procedure details

In a four-necked flask, there were placed 175 ml of water, 10.5 g of ferrous sulfate heptahydrate, 0.5 ml of concentrated hydrochloric acid and 6 g of o-nitrobenzaldehyde, then the flask was heated at 90° C. on a water-bath. Into the reaction mixture in the flask, 25 ml of a concentrated ammonia water was added in one-time with stirring, further 30 ml of ammonia water was added in three times in every 2 minutes. After finished the addition of ammonia water, the reaction mixture was subjected to steam distillation immediately. The distillate in an amount of 250 ml was collected in two times separately. The first distillate was cooled and the crystals precipitated were collected by filtration. The mother liquor obtained from the first distillate was combined with second distillate, and this mixture was saturated with sodium chloride, then was extracted with ether extract was dried with sodium sulfate, and ether was removed by distillation. The residue thus obtained was combined with the crystals precipitated from the first distillate and the mixture was dried to obtain 2.9 g of o-aminobenzaldehyde in the form of yellowish flake-like crystals.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ferrous sulfate heptahydrate
Quantity
10.5 g
Type
reactant
Reaction Step Five
Quantity
0.5 mL
Type
reactant
Reaction Step Five
Quantity
6 g
Type
reactant
Reaction Step Five
Name
Quantity
175 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[N+:2]([C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH:7]=[O:8])([O-])=O.O.N.[Cl-].[Na+]>O>[NH2:2][C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH:7]=[O:8] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
O.N
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O.N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
ferrous sulfate heptahydrate
Quantity
10.5 g
Type
reactant
Smiles
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC=C1
Name
Quantity
175 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a four-necked flask, there were placed
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture was subjected to steam distillation immediately
DISTILLATION
Type
DISTILLATION
Details
The distillate in an amount of 250 ml was collected in two times separately
TEMPERATURE
Type
TEMPERATURE
Details
The first distillate was cooled
CUSTOM
Type
CUSTOM
Details
the crystals precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
The mother liquor obtained from the first distillate
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with sodium sulfate, and ether
CUSTOM
Type
CUSTOM
Details
was removed by distillation
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
precipitated from the first distillate
CUSTOM
Type
CUSTOM
Details
the mixture was dried

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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